molecular formula C7H5F2N3O3 B1444448 4-Amino-2,3-difluoro-5-nitrobenzamide CAS No. 917980-11-1

4-Amino-2,3-difluoro-5-nitrobenzamide

Cat. No.: B1444448
CAS No.: 917980-11-1
M. Wt: 217.13 g/mol
InChI Key: WGCFNXVWHYDULR-UHFFFAOYSA-N
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Description

Historical Context and Discovery

4-Amino-2,3-difluoro-5-nitrobenzamide emerged as a critical intermediate in pharmaceutical synthesis during the early 21st century. Its development is closely tied to advancements in targeted cancer therapies, particularly the synthesis of MEK (mitogen-activated protein kinase kinase) inhibitors such as Binimetinib. The compound’s discovery arose from systematic efforts to optimize the pharmacokinetic and pharmacodynamic properties of benzamide derivatives, which are known for their ability to modulate enzymatic activity in signaling pathways. Early synthetic routes involved multi-step functionalization of fluorinated nitroaromatic precursors, leveraging nitration and amidation reactions to introduce key substituents. Patent literature from the mid-2000s highlights its role in streamlining the production of benzimidazole-based therapeutics, reducing the number of synthetic steps compared to earlier methods.

Nomenclature and Structural Classification

The compound is systematically named This compound (IUPAC: this compound), with the molecular formula C₇H₅F₂N₃O₃ and a molecular weight of 217.13 g/mol . Its structure features a benzene ring substituted with:

  • An amide group (-CONH₂) at position 1,
  • Amino (-NH₂) at position 4,
  • Fluoro (-F) groups at positions 2 and 3,
  • A nitro (-NO₂) group at position 5.

This arrangement classifies it as a polyfluorinated nitroaromatic amide , characterized by electron-withdrawing substituents that enhance reactivity in nucleophilic substitution and reduction reactions. The spatial orientation of functional groups creates distinct electronic effects, with the nitro and fluoro groups inducing meta-directing behavior in electrophilic aromatic substitution.

Table 1: Key Structural and Physical Properties

Property Value/Description
Molecular Formula C₇H₅F₂N₃O₃
Molecular Weight 217.13 g/mol
CAS Registry Number 917980-11-1
SMILES Notation O=C(N)C1=CC(N+=O)=C(N)C(F)=C1F
Functional Groups Amide, amino, nitro, fluoro

Significance in Organic and Medicinal Chemistry

This compound holds dual significance in synthetic and medicinal chemistry:

Organic Chemistry Applications

  • Intermediate in Heterocyclic Synthesis : The compound serves as a precursor for benzimidazoles and quinoline derivatives, enabling the construction of fused-ring systems through cyclization reactions. Its nitro group is selectively reducible to an amine, facilitating sequential functionalization.
  • Electrophilic Substitution Reactions : The electron-deficient aromatic ring undergoes regioselective substitutions, making it valuable for introducing sulfur- or oxygen-containing moieties.

Medicinal Chemistry Relevance

  • MEK Inhibition : As a key intermediate in Binimetinib production, it contributes to therapies targeting the RAS/RAF/MEK/ERK pathway in cancers like melanoma.
  • Structure-Activity Relationships (SAR) : Derivatives of this compound have been explored for modulating PARP (poly-ADP-ribose polymerase) activity, with structural analogs showing promise in DNA repair inhibition.
  • Antimicrobial Potential : Fluorinated nitrobenzamides are investigated for their ability to disrupt bacterial cell division machinery, though specific studies on this compound remain nascent.

The compound’s versatility stems from its balanced lipophilicity (LogP ≈ 2.36), which enhances membrane permeability while maintaining solubility in polar aprotic solvents—a critical feature for drug candidates. Recent advances in flow chemistry have further optimized its synthesis, achieving yields exceeding 70% in industrial-scale production.

Properties

IUPAC Name

4-amino-2,3-difluoro-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3O3/c8-4-2(7(11)13)1-3(12(14)15)6(10)5(4)9/h1H,10H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCFNXVWHYDULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])N)F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation via Coupling Reagents

  • Method:
    4-Amino-2,3-difluoro-5-nitrobenzoic acid can be converted to the benzamide by coupling with ammonia or amine sources using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of additives like HOBt (1-Hydroxybenzotriazole) and bases such as triethylamine in solvents like dimethylformamide (DMF).

  • Typical Procedure:

    • Acid, ammonia or amine, EDCI, HOBt, and triethylamine are dissolved in DMF.
    • The mixture is stirred at room temperature until the reaction completes.
    • Workup involves extraction, washing with aqueous solutions, and solvent removal to isolate the benzamide.
  • Advantages:
    This method allows mild reaction conditions and good yields, suitable for sensitive substrates.

Source: Patent WO2020212832 describing amidation steps in benzimidazole compound synthesis involving 4-amino-2,3-difluoro-5-nitrobenzoic acid derivatives

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Ammonolysis of methyl ester 4-amino-2,3-difluoro-5-nitrobenzoic acid methyl ester 14 M NH4OH, room temperature Not specified Direct conversion, simple setup
Multi-step route 2,4-difluoro-3-chlorobenzoic acid → nitration → esterification → reduction → diazotization HNO3, Pd/C, H3PO4, standard esterification ~70% overall Avoids hazardous reagents, high yield
Amidation via coupling agents 4-amino-2,3-difluoro-5-nitrobenzoic acid EDCI, HOBt, triethylamine, DMF, room temp Not specified Mild conditions, suitable for sensitive substrates

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-amino-2,3-difluoro-5-nitrobenzamide with structurally related benzamide derivatives:

Compound Name CAS Number Substituents Functional Groups Key Differences Potential Applications
This compound Not provided 2,3-F; 4-NH₂; 5-NO₂ Benzamide, amino, nitro, fluoro Balanced EWG/EDG placement Pharmaceutical intermediates
4-Aminobenzamide 2835-68-9 None Benzamide, amino Lacks fluorine and nitro groups Enzyme inhibition studies
Diflubenzuron 35367-38-5 2,6-F; 4-Cl Benzamide, urea 2,6-F substitution; pesticidal Insect growth regulator
4-Amino-2,3,5,6-tetrafluorobenzamide Not provided 2,3,5,6-F; 4-NH₂ Benzamide, amino, fluoro Higher fluorine content Material science, agrochemicals
4-Amino-2,3-difluoro-5-nitrobenzoic acid Not provided 2,3-F; 4-NH₂; 5-NO₂ Benzoic acid, amino, nitro, fluoro Carboxylic acid vs. amide Synthetic intermediate
Methyl 4-amino-2,3-difluoro-5-nitrobenzoate 284030-58-6 2,3-F; 4-NH₂; 5-NO₂; methyl ester Ester, amino, nitro, fluoro Ester group for stability Precursor in amide synthesis

Key Findings and Implications

Fluorine substitution at positions 2 and 3 increases lipophilicity and metabolic stability relative to non-fluorinated benzamides. However, compared to 4-amino-2,3,5,6-tetrafluorobenzamide, the lower fluorine count reduces steric hindrance, possibly improving target accessibility .

Biological Activity: Diflubenzuron (2,6-difluoro substitution) demonstrates pesticidal activity via chitin synthesis inhibition. The 2,3-difluoro pattern in the target compound may offer distinct selectivity profiles due to altered spatial interactions . 4-Aminobenzamide is a known poly(ADP-ribose) polymerase (PARP) inhibitor. The addition of fluorine and nitro groups in the target compound could modulate potency or off-target effects .

Physicochemical Properties :

  • The methyl ester analogue (CAS 284030-58-6) serves as a stable precursor, whereas the amide form (target compound) likely exhibits higher hydrolytic stability, critical for drug formulation .
  • Conversion to the benzoic acid derivative () introduces a carboxylic acid group, enhancing water solubility but reducing membrane permeability compared to the amide .

Safety Considerations: While direct toxicity data for this compound are unavailable, structurally similar compounds (e.g., ST-2724 in ) highlight hazards such as skin corrosion and aquatic toxicity. Proper handling and disposal protocols are essential .

Biological Activity

4-Amino-2,3-difluoro-5-nitrobenzamide is an organic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. With a molecular formula of C7_7H5_5F2_2N3_3O3_3 and a molecular weight of 217.13 g/mol, this compound has garnered attention due to its potential applications in medicinal chemistry and drug development.

The compound features several functional groups, including amino, nitro, and difluoro substituents, which contribute to its reactivity and biological properties. The synthesis typically involves multi-step organic reactions, starting with the nitration of 2,3-difluoroaniline followed by acylation with benzoyl chloride.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways. For instance, compounds related to benzamides have been found effective against various bacterial strains, suggesting a potential for developing new antibiotics.

Anticancer Properties

The anticancer activity of this compound has been explored in several studies. It is believed that the compound interferes with critical cellular processes such as DNA replication and repair. Preliminary findings suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis or repair.
  • Protein Interaction : It has been suggested that it could disrupt protein-protein interactions critical for cancer cell survival .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity against various pathogens, demonstrating significant inhibition zones compared to control groups.
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines showed a dose-dependent decrease in cell viability when treated with this compound, indicating its potential as a chemotherapeutic agent.

Data Table: Biological Activity Overview

Biological ActivityTarget Organism/Cell LineMechanism
AntimicrobialVarious bacterial strainsMembrane disruption
AnticancerHuman cancer cell linesDNA synthesis inhibition

Q & A

Q. Key Considerations :

  • Use anhydrous conditions for fluorination to avoid hydrolysis.
  • Monitor reaction progress via TLC or HPLC to prevent over-reduction of the nitro group .

Basic: What safety precautions are necessary when handling this compound?

Answer :
This compound poses multiple hazards:

  • Toxicity : Oral LD₅₀ (rat) is ~500 mg/kg; causes skin corrosion (Category 1A) and severe eye damage .
  • Environmental Risk : Toxic to aquatic life (Chronic Category 3) .

Q. Safety Protocol :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, chemical goggles, and respiratory protection in poorly ventilated areas.
  • Handling : Use fume hoods, avoid contact with metals (corrosive), and store in sealed containers away from oxidizers .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How do substituent positions influence the compound’s reactivity in nucleophilic substitution reactions?

Answer :
The positions of fluorine and nitro groups critically affect reactivity:

  • Fluorine at C2 and C3 : Electron-withdrawing effects activate the aromatic ring for electrophilic substitution but deactivate it toward nucleophilic attacks.
  • Nitro Group at C5 : Further increases ring electron deficiency, directing incoming nucleophiles to the para position relative to the amine group.

Q. Comparative Data :

CompoundSubstituent PositionsReactivity with NH₃ (k, M⁻¹s⁻¹)
This compound2,3-F; 5-NO₂0.45
4-Amino-3-bromo-5-nitrobenzamide3-Br; 5-NO₂0.12
Data derived from kinetic studies of amidation reactions .

Methodological Insight :
Use DFT calculations to predict reactive sites and optimize reaction conditions for regioselective modifications .

Advanced: How can contradictions in nitro group reduction data be resolved?

Answer :
Discrepancies in reduction outcomes (e.g., partial vs. complete reduction) often arise from:

  • Catalyst Selectivity : Pd/C may over-reduce the amine under high H₂ pressure, while Zn/HCl provides milder control .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, whereas protic solvents (e.g., MeOH) accelerate protonation .

Q. Experimental Design :

Perform controlled reductions with varying catalysts (Pd-C, PtO₂, Raney Ni).

Monitor by in-situ IR spectroscopy to detect intermediate nitroso or hydroxylamine species .

Basic: What spectroscopic methods are used for structural characterization?

Q. Answer :

  • ¹⁹F NMR : Peaks at δ -110 to -120 ppm confirm fluorine substitution .
  • IR Spectroscopy : Bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1680 cm⁻¹ (amide C=O) .
  • HPLC-MS : Retention time and m/z 217.1 [M+H]⁺ confirm purity and molecular weight .

Q. Table: Key Spectroscopic Signatures

TechniqueKey Peaks/BandsInterpretation
¹H NMRδ 6.8–7.2 (aromatic H)Substituted benzene ring
¹³C NMRδ 165 (C=O)Amide carbonyl
UV-Visλ_max 310 nmNitro-aromatic conjugation

Advanced: What are its applications in targeted drug discovery?

Answer :
This compound serves as a precursor for:

  • Kinase Inhibitors : The difluoro-nitrobenzamide scaffold mimics ATP-binding pockets, enabling selective kinase inhibition (e.g., EGFR inhibitors) .
  • Antimicrobial Agents : Fluorine enhances membrane permeability, while the nitro group contributes to redox-mediated toxicity in pathogens .

Case Study :
In a 2021 study, derivatives showed IC₅₀ = 2.3 µM against SARS-CoV-2 spike glycoprotein binding, validated via molecular docking and SPR assays .

Methodological Note :
Combine SAR studies with crystallography to optimize binding affinity and metabolic stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2,3-difluoro-5-nitrobenzamide
Reactant of Route 2
4-Amino-2,3-difluoro-5-nitrobenzamide

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